REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.294 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 16 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
eluted with 20% ethyl acetate in hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)S(=O)(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.388 mmol | |
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |